molecular formula C11H10F4O2 B13517458 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid

3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13517458
M. Wt: 250.19 g/mol
InChI Key: ZLBGXWQMPSQILE-UHFFFAOYSA-N
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Description

3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene and butanoic acid derivatives.

    Reaction Conditions: The key step involves the formation of the phenylbutanoic acid structure through a series of reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.

    Catalysts and Reagents: Common reagents used in these reactions include aluminum chloride (AlCl3) for Friedel-Crafts acylation, sodium hydride (NaH) for nucleophilic substitution, and potassium permanganate (KMnO4) for oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

The major products formed from these reactions include various substituted phenylbutanoic acids, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison

Compared to similar compounds, 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of fluoro and trifluoromethyl groups enhances its stability and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(5-9(16)17)7-3-2-4-8(10(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17)

InChI Key

ZLBGXWQMPSQILE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C(=CC=C1)C(F)(F)F)F

Origin of Product

United States

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